molecular formula C12H9N3OS B2517889 N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 1267552-43-1

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2517889
CAS No.: 1267552-43-1
M. Wt: 243.28
InChI Key: SZQJDUXGPTUPEZ-UHFFFAOYSA-N
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Description

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide is a chemical compound that features a thiophene ring, a pyridine ring, and a cyano group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with a pyridine derivative under specific conditions. One common method includes the use of formic acid as a solvent and heating the mixture to facilitate the reaction . Another approach involves the cyanoacetylation of amines, where the cyano group is introduced through the reaction with cyanoacetic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

Uniqueness

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to the presence of both a cyano group and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its combination of a thiophene ring and a pyridine ring also provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQJDUXGPTUPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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